Toborinone - 128667-95-8

Toborinone

Catalog Number: EVT-1210944
CAS Number: 128667-95-8
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Toborinone is a member of quinolines.
Synthesis Analysis

Toborinone can be synthesized through several methods, with one common route involving the reaction of 6-hydroxy-2-quinolinone with 3,4-dimethoxybenzylamine in the presence of a suitable base. This reaction forms an intermediate that is subsequently reacted with 2,3-epoxypropyl methanesulfonate to yield Toborinone. Another method includes reductive alkylation of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone with 3,4-dimethoxybenzaldehyde.

Key Parameters in Synthesis:

  • Reagents: 6-hydroxy-2-quinolinone, 3,4-dimethoxybenzylamine, 2,3-epoxypropyl methanesulfonate.
  • Conditions: The reaction is typically conducted under controlled temperature and pH to optimize yield and purity.
  • Purification Techniques: Crystallization and chromatography are used to achieve pharmaceutical-grade purity.
Molecular Structure Analysis

The molecular structure of Toborinone is characterized by a unique arrangement that includes a quinolinone core linked to a benzylamine moiety. This structure contributes significantly to its pharmacological effects, particularly its ability to inhibit phosphodiesterase III. The compound's stereochemistry and functional groups play crucial roles in its interaction with biological targets.

Structural Details:

  • Functional Groups: Includes hydroxyl groups, methoxy groups, and a quinolinone ring.
  • 3D Configuration: The spatial arrangement of atoms allows for effective binding to the phosphodiesterase III enzyme.
Chemical Reactions Analysis

Toborinone is involved in various chemical reactions, including oxidation, reduction, and substitution reactions:

Types of Reactions:

  • Oxidation: Can produce metabolites such as glucuronic acid and sulfate conjugates using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Can yield different derivatives under specific conditions using reducing agents like sodium borohydride.
  • Substitution: Involves nucleophilic attack on the quinolinone ring or benzylamine moiety.

Common Reagents:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

  • Hydroxylated and carboxylated metabolites from oxidation.
  • Reduced quinolinone derivatives from reduction.
  • Substituted derivatives from substitution reactions.
Mechanism of Action

Toborinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase III. This inhibition leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced myocardial contractility and vasodilation. The elevated cAMP levels inhibit calcium release from intracellular stores and reduce calcium entry through plasma membrane channels, which collectively improve cardiac function without stimulating the myocardium directly.

Key Mechanistic Insights:

  • Inhibition of Phosphodiesterase III: Critical for increasing cAMP levels.
  • Effects on Calcium Dynamics: Reduces platelet aggregation and enhances cardiac efficiency.
Physical and Chemical Properties Analysis

Toborinone possesses distinct physical and chemical properties that are significant for its application in medicine:

Physical Properties:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Toborinone has several applications across various fields:

Scientific Research Applications:

  • Used as a model compound for studying phosphodiesterase inhibition and its effects on cellular signaling pathways.

Medical Applications:

  • Investigated primarily for treating heart failure due to its ability to enhance cardiac contractility while providing vascular benefits.

Industrial Applications:

  • Employed in the development of new cardiovascular drugs and therapeutic agents aimed at improving patient outcomes in heart disease management.
Introduction to Toborinone

Toborinone ((±)-6-[3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy]-2(1H)-quinolinone, CAS 128667-95-8, OPC-18790) represents a clinically significant phosphodiesterase III (PDE-III) inhibitor developed for acute cardiovascular support. Characterized by its potent positive inotropic action without significant chronotropic effects, this compound emerged during the 1990s as an investigational agent targeting hemodynamic instability in critical cardiac scenarios. Its molecular design incorporates a quinolinone backbone with dimethoxybenzylamino and hydroxypropoxy substituents, conferring specific PDE-III affinity while minimizing off-target enzymatic interactions [1] [7]. Unlike earlier inotropes, Toborinone demonstrated a unique pharmacodynamic profile combining myocardial stimulation with balanced vasodilatory actions, positioning it as a candidate for managing acute heart failure syndromes where conventional therapies proved insufficient [4].

Historical Development of PDE-III Inhibitors in Cardiovascular Therapeutics

The evolution of PDE-III inhibitors reflects shifting paradigms in heart failure management:

  • First-generation agents (amrinone, milrinone) emerged in the 1980s as alternatives to digitalis glycosides and catecholamines. These bipyridine derivatives produced potent inotropic and vasodilatory effects through selective inhibition of cyclic nucleotide phosphodiesterase isoenzyme 3 (PDE-III), thereby increasing intracellular cyclic adenosine monophosphate (cAMP) concentrations. This mechanism enhanced calcium influx in cardiomyocytes during the action potential plateau phase, augmenting contractile force (positive inotropy) while accelerating diastolic relaxation (positive lusitropy) [1] [8].

  • Clinical limitations soon emerged with chronic oral administration. Meta-analyses of 21 randomized trials (n=8,408) revealed a 17% increased mortality risk (RR 1.17, 95% CI 1.06–1.30; p<0.001) attributed to arrhythmogenesis and disease progression acceleration. Consequently, these agents were restricted to short-term intravenous use in acute decompensated heart failure or cardiogenic shock [6] [8].

  • Second-generation optimization focused on structural refinements to improve efficacy/safety profiles. Molecular modeling identified the critical "heterocycle-phenyl-imidazole" (H-P-I) pattern required for PDE-III binding. Toborinone’s quinolinone core represented this advancement, designed to optimize interactions with the enzyme’s catalytic domain while minimizing proarrhythmic potential [8].

Table 1: Evolution of PDE-III Inhibitors in Cardiovascular Medicine

GenerationRepresentative AgentsCore Chemical StructurePrimary Clinical Limitation
FirstAmrinone, MilrinoneBipyridineChronic use ↑ mortality 28% (PROMISE Trial)
SecondEnoximone, ToborinoneImidazolone/QuinolinoneHypotension at loading doses
Third*VesnarinoneQuinolinone derivativeDose-dependent ↑ mortality (VEST Trial)

Note: Vesnarinone exhibits additional ion-channel effects beyond PDE-III inhibition [1] [6] [8].

Toborinone’s Position in Cardiotonic Pharmacotherapy

Toborinone occupies a distinct niche within cardiotonic pharmacotherapy due to its balanced vasodilatory profile and minimal chronotropic impact:

  • Dual hemodynamic actions were demonstrated in experimental heart failure models. In splenectomized dogs with microsphere-induced heart failure, Toborinone administration (0.1–0.8 mg/kg IV bolus) produced simultaneous increases in systemic vascular capacitance (preload reduction) and conductance (afterload reduction). At lower doses, venodilatory effects predominated (capacitance ↑ > conductance ↑), while higher doses achieved balanced activity. This contrasted with classical vasodilators: nitroglycerin showed preferential venodilation, hydralazine selective arteriodilation, and enalaprilat modest effects on both parameters [4].

  • Unique inotropic selectivity distinguishes Toborinone from earlier PDE-III inhibitors. Unlike milrinone, which increases heart rate by 10–20%, Toborinone administration in canine models elevated cardiac output by 35–45% without significant tachycardia. This dissociation likely stems from differential PDE-III isoform targeting or ancillary potassium channel interactions, though exact mechanisms remain investigational [4] [7].

  • Molecular binding advantages derive from its quinolinone structure. The lactam moiety’s carbonyl oxygen and amide proton mimic cAMP’s phosphate group, binding competitively at PDE-III’s catalytic site. The 3,4-dimethoxybenzylamino group enhances membrane permeability while the hydroxypropoxy linker optimizes spatial orientation. These features collectively enhance enzymatic specificity and tissue penetration relative to earlier bipyridine-based inhibitors [8].

Table 2: Hemodynamic Effects of Toborinone in Experimental Heart Failure

ParameterBaseline (Mean ± SD)Change at 0.4 mg/kg ToborinoneMechanistic Implication
Cardiac Index (L/min/m²)1.8 ± 0.3+42%*Primary inotropic effect
Systemic Capacitance100% (reference)+28%*Venodilation (preload ↓)
Systemic Conductance100% (reference)+25%*Arteriodilation (afterload ↓)
Heart Rate (bpm)126 ± 11+4%Negligible chronotropy
Mean Arterial Pressure (mmHg)88 ± 6-9%*Afterload reduction

Statistically significant change (p<0.05) from baseline [4]

Rationale for Targeting Postoperative Heart Failure Syndromes

Cardiac surgery involving extracorporeal circulation (ECC) presents unique hemodynamic challenges that define Toborinone’s therapeutic niche:

  • Post-cardiotomy myocardial stunning affects 5–10% of valve replacement patients, characterized by transient low cardiac output syndrome (LCOS: CI <2.2 L/min/m²) despite adequate preload. This results from ischemia-reperfusion injury, inflammatory cascades, and catecholamine desensitization, creating an unmet need for non-adrenergic inotropic support [2] [7].

  • Clinical validation emerged from a controlled trial in 12 patients with valvular heart disease developing LCOS post-ECC (CI <2.8 L/min/m² and/or PCWP >8 mmHg). Two infusion regimens were compared:

  • Group A: Loading dose (40 μg/kg/min × 5 min) → maintenance (10 μg/kg/min × 85 min)
  • Group B: Fixed-dose infusion (10 μg/kg/min × 90 min)Group A achieved rapid CI improvement within 5 minutes (2.48 → 3.57 L/min/m², +44%) but required 983±395 mL fluid to counter hypotension. Group B showed gradual improvement by 15 minutes (2.53 → 3.08 L/min/m², +22%) without significant blood pressure changes. By 30–90 minutes, both groups achieved comparable hemodynamic stabilization [2] [7].

  • Physiological advantages include Toborinone’s minimal oxygen demand increase and coronary vasodilatory effects. Unlike catecholamines that exacerbate myocardial ischemia through β₁-receptor overstimulation, Toborinone’s PDE-III inhibition improves subendocardial perfusion while reducing wall stress via afterload reduction. This profile suits the metabolic vulnerability of post-ischemic myocardium [4] [7].

Table 3: Hemodynamic Response to Toborinone in Post-Cardiotomy Heart Failure

ParameterGroup A (Loading + Maintenance)Group B (Fixed-Dose)Statistical Significance
Cardiac Index (Δ at 15 min)+37%*+22%*p<0.05 between groups
Mean Arterial Pressure (Δ at 5 min)-11%*-3%p<0.05 (Group A vs. baseline)
Fluid Requirement (0–30 min)983 ± 395 mL475 ± 184 mLp<0.01 between groups
Time to CI Normalization5 minutes15 minutesp<0.05 between groups

Significant change from baseline (p<0.05) [2] [7]

Properties

CAS Number

128667-95-8

Product Name

Toborinone

IUPAC Name

6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25)

InChI Key

BYKYPZBCMBEEGU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC

Synonyms

6-(3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy)-2(1H)-quinolinone
OPC 18790
OPC-18790
toborinone
torborinone

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.